molecular formula C21H14O6 B3821986 4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid

4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid

Cat. No. B3821986
M. Wt: 362.3 g/mol
InChI Key: LIZAGMCZOWMPBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid” is a complex organic compound. It shares the part structure of phenoxyacetic acid . It can block DNA binding of the human papillomavirus (HPV) E2 protein . It is employed as an intermediate of Sitafloxacin, which is a fluoroquinolone antibiotic that shows promise in the treatment of Buruli ulcer .


Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions. For instance, 4-phenoxyacetophenone can be oxidized and synthesized to obtain 4-phenoxybenzoic acid using sodium hypochlorite as the oxidant, under the catalytic reaction of polyethylene glycol (PEG)-400 .


Molecular Structure Analysis

The molecular formula of “4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid” is C20H14O4 . The average mass is 318.323 Da and the monoisotopic mass is 318.089203 Da .

Mechanism of Action

While the exact mechanism of action for “4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid” is not specified, it is known to block DNA binding of the human papillomavirus (HPV) E2 protein . This suggests it may have potential applications in medical treatments.

properties

IUPAC Name

4-[4-(4-carboxyphenoxy)benzoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c22-19(13-1-3-15(4-2-13)20(23)24)14-5-9-17(10-6-14)27-18-11-7-16(8-12-18)21(25)26/h1-12H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZAGMCZOWMPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[4-(4-Carboxyphenoxy)phenyl]carbonyl}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid
Reactant of Route 3
Reactant of Route 3
4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid
Reactant of Route 4
Reactant of Route 4
4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid
Reactant of Route 5
Reactant of Route 5
4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[4-(4-carboxybenzoyl)phenoxy]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.